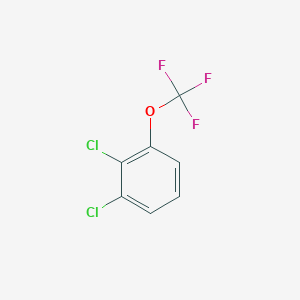

1,2-Dichloro-3-(trifluoromethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dichloro-3-(trifluoromethoxy)benzene is a chemical compound that is part of a broader class of substances known for their aromaticity and the presence of halogens and trifluoromethoxy groups attached to the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some of its properties and synthesis methods.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves the use of powerful reagents and specific conditions to introduce functional groups onto the benzene ring. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used for the conversion of thioglycosides to glycosyl triflates, indicating the potential for these reagents to facilitate halogen and trifluoromethyl group incorporation onto aromatic rings . Additionally, the sodium dithionite initiated reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane with 1,3,5-trimethoxybenzene suggests a method for introducing trifluoromethyl groups onto a benzene ring .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be complex, with various substituents affecting the overall geometry and electronic properties. For instance, the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol using density functional theory reveals insights into the optimized geometrical properties and electronic structure, which could be analogous to the structure of 1,2-Dichloro-3-(trifluoromethoxy)benzene . X-ray crystallography has also been employed to confirm the structure of related compounds, such as tris(chloromercurio)benzene .

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives can vary significantly depending on the substituents present. For example, the synthesis of 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene demonstrates the potential for halogenated benzenes to undergo further substitution reactions . The formation of diverse glycosidic linkages using BSP and Tf(2)O also indicates the potential for halogenated benzenes to participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-Dichloro-3-(trifluoromethoxy)benzene can be inferred from related compounds. For instance, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes suggest how the presence of trifluoromethyl groups can affect the absorption and fluorescence spectra of benzene derivatives . The study of 1,3,5-tris(hydrogensulfato) benzene as a catalyst for the synthesis of pyrazol derivatives highlights the potential catalytic roles of substituted benzenes .

科学的研究の応用

Trifluoromethoxylation

- Pyridinium Trifluoromethoxide Salt : A study by Duran-Camacho et al. (2021) demonstrated the preparation of an isolable pyridinium trifluoromethoxide salt from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene. This salt acts as an effective trifluoromethoxide source for SN2 reactions, forming trifluoromethyl ethers (Duran-Camacho et al., 2021).

Aryne Route to Naphthalenes

- Formation of Arynes : Schlosser and Castagnetti (2001) researched the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide, generating various bromo-phenyllithium intermediates. These intermediates could be used for synthesizing naphthalenes, indicating a novel synthetic pathway for trifluoromethoxylated compounds (Schlosser & Castagnetti, 2001).

Electrophilic Trifluoromethylation

- Catalytic Trifluoromethylation : Mejía and Togni (2012) studied the use of methyltrioxorhenium as a catalyst for direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds. This approach highlights the potential for synthesizing trifluoromethylated compounds in various fields (Mejía & Togni, 2012).

Synthesis of Aniline Derivatives

- Synthesis of Trifluoromethoxylated Aniline : Feng and Ngai (2016) reported a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, which are useful in the discovery and development of pharmaceuticals, agrochemicals, and functional materials. This highlights the compound's role in diverse industrial applications (Feng & Ngai, 2016).

Spectroscopy and Ionic Properties

- Mass-analyzed-threshold-ionization Spectroscopy : Krüger et al. (2015) applied two-color resonant mass-analyzed threshold ionization (MATI) spectroscopy to investigate the ionic properties of halogenated benzenes, including those related to 1,2-dichloro-3-(trifluoromethoxy)benzene. Such studies are crucial for understanding the electronic properties of these compounds (Krüger et al., 2015).

Synthesis of Organofluorine Compounds

- Versatile Intermediates for Organofluorine Compounds : Castagnetti and Schlosser (2001) explored the use of (trifluoromethoxy)phenyllithiums as intermediates for the synthesis of various organofluorine compounds, further demonstrating the chemical's versatility in organic synthesis (Castagnetti & Schlosser, 2001).

Nucleophilic Displacement

- Aliphatic Trifluoromethylation : Marrec et al. (2010) conducted a study on the nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, forming aliphatic trifluoromethyl ethers. This process represents a novel approach in the synthesis of such ethers (Marrec et al., 2010).

特性

IUPAC Name |

1,2-dichloro-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSFEMSBYALHSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-3-(trifluoromethoxy)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

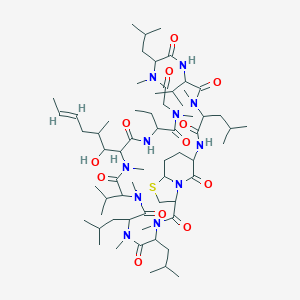

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)